molecular formula C17H19N3O3 B12214868 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid

4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid

Cat. No.: B12214868
M. Wt: 313.35 g/mol
InChI Key: YZRQPNPHZVXFQO-UHFFFAOYSA-N
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Description

4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazine ring, which is further substituted with a 4-methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate diamine and diketone precursors under acidic conditions.

    Introduction of the 4-methylpiperidinyl group: This step often involves nucleophilic substitution reactions where the pyrazine ring is reacted with 4-methylpiperidine in the presence of a suitable base.

    Coupling with benzoic acid: The final step involves the coupling of the substituted pyrazine with benzoic acid, typically using esterification or amidation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazine ring and piperidinyl group are key structural features that facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
  • 3-(4-Methylpiperazin-1-yl)propanoic acid

Uniqueness

4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazine ring and a piperidinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzoic acid

InChI

InChI=1S/C17H19N3O3/c1-12-6-10-20(11-7-12)15-16(19-9-8-18-15)23-14-4-2-13(3-5-14)17(21)22/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,21,22)

InChI Key

YZRQPNPHZVXFQO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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